molecular formula C8H12N2O2S B2394257 N-(2-aminoethyl)benzenesulfonamide CAS No. 42988-32-9

N-(2-aminoethyl)benzenesulfonamide

Cat. No. B2394257
CAS RN: 42988-32-9
M. Wt: 200.26
InChI Key: JVFJSUCEQDCCAH-UHFFFAOYSA-N
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Description

“N-(2-aminoethyl)benzenesulfonamide” is an organic compound that belongs to the class of benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . The compound has a molecular weight of 200.26 .


Molecular Structure Analysis

The molecular formula of “N-(2-aminoethyl)benzenesulfonamide” is C8H12N2O2S . The InChI key, which is a unique identifier for chemical substances, is FXNSVEQMUYPYJS-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(2-aminoethyl)benzenesulfonamide” are not available, it’s known that benzenesulfonamides can participate in a variety of chemical reactions due to the presence of the sulfonamide group .


Physical And Chemical Properties Analysis

“N-(2-aminoethyl)benzenesulfonamide” is a solid at room temperature . It has a molecular weight of 200.26 . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 387.4±44.0 °C at 760 mmHg, and a flash point of 188.1±28.4 °C .

Scientific Research Applications

Synthesis of Dyes

“N-(2-aminoethyl)benzenesulfonamide” plays a crucial role in the synthesis of dyes . The compound’s unique chemical structure allows it to bind with various color molecules, creating a wide range of dyes with different properties.

Production of Organic Compounds

This compound is also used in the production of other organic compounds . Its chemical structure allows it to react with various other compounds, leading to the formation of a variety of organic substances.

Polymer Production

“N-(2-aminoethyl)benzenesulfonamide” serves as a foundational component in generating polymers . The compound’s ability to form long chains makes it an ideal building block for creating various types of polymers.

Surfactant Production

The compound is used in the production of surfactants . Its unique chemical properties allow it to reduce surface tension in liquids, making it a key ingredient in many surfactants.

Catalyst Production

“N-(2-aminoethyl)benzenesulfonamide” is used in the production of catalysts . Its ability to speed up chemical reactions without being consumed makes it a valuable component in many industrial processes.

Treatment of Hepatocellular Carcinoma (HCC) Cells

The compound has been used in the treatment of human hepatocellular carcinoma (HCC) cells . It acts as an inhibitor, potentially slowing down or stopping the growth of cancer cells.

Development of Microfluidic Chips

“N-(2-aminoethyl)benzenesulfonamide” has been used to develop a model system to study the implementation of a microfluidic chip required for Fourier transform measurements of biochemical interactions . This application could have significant implications for the field of biochemistry.

Safety and Hazards

“N-(2-aminoethyl)benzenesulfonamide” is considered hazardous. It can cause severe skin burns and eye damage. It’s harmful if swallowed. Therefore, it’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .

Future Directions

While specific future directions for “N-(2-aminoethyl)benzenesulfonamide” are not available, it’s worth noting that benzenesulfonamides and their derivatives have been extensively studied for their potential applications in various fields, including medicine and materials science .

Mechanism of Action

Target of Action

N-(2-aminoethyl)benzenesulfonamide primarily targets Carbonic Anhydrase 2 (CA2) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They are particularly important in maintaining pH and fluid balance.

properties

IUPAC Name

N-(2-aminoethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c9-6-7-10-13(11,12)8-4-2-1-3-5-8/h1-5,10H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFJSUCEQDCCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)benzenesulfonamide

CAS RN

42988-32-9
Record name N-(2-aminoethyl)benzenesulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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